![molecular formula C12H7N3 B1268423 2-Aminoazulene-1,3-dicarbonitrile CAS No. 3786-66-1](/img/structure/B1268423.png)
2-Aminoazulene-1,3-dicarbonitrile
Overview
Description
2-Aminoazulene-1,3-dicarbonitrile: is an organic compound with the molecular formula C12H7N3 and a molecular weight of 193.20 g/mol . It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. The compound is characterized by the presence of two cyano groups (-CN) at positions 1 and 3, and an amino group (-NH2) at position 2 on the azulene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoazulene-1,3-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with azulene, which undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoazulene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, alcohols)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azulene derivatives, while reduction may produce reduced azulene derivatives .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 2-aminoazulene-1,3-dicarbonitrile is its role in anticancer research. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
- Case Study : A recent study synthesized a library of derivatives based on 6-amino-2-pyridone-3,5-dicarbonitrile, which includes structural analogs of this compound. Among these, a derivative (5o) showed potent anti-cancer activity against glioblastoma and other cancers such as liver and breast cancers. This compound exhibited enhanced cytotoxic effects when combined with clinically relevant small molecule inhibitors targeting receptor tyrosine kinases and proteasomes .
Synthesis of Bioactive Compounds
The compound serves as a precursor for synthesizing various bioactive molecules through innovative synthetic methodologies. For instance:
- Synthesis Methodology : A one-pot two-step catalytic synthesis approach has been developed using natural product catalysts to create derivatives that demonstrate bioactivity. This method emphasizes the efficiency and environmental friendliness of synthesizing complex compounds from simpler precursors .
Optoelectronic Materials
This compound has also been explored in the field of materials science, particularly in the development of optoelectronic materials.
- Research Findings : Azulene-based π-functional materials, including derivatives of this compound, have shown promise in optoelectronic applications due to their unique electronic properties. These materials can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport characteristics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Aminoazulene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Aminoazulene: Similar to 2-Aminoazulene-1,3-dicarbonitrile but lacks the cyano groups.
1,3-Dicyanoazulene: Contains cyano groups at positions 1 and 3 but lacks the amino group.
Uniqueness: this compound is unique due to the presence of both amino and cyano groups on the azulene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Chemical Identity :
2-Aminoazulene-1,3-dicarbonitrile is an organic compound with the molecular formula and a molecular weight of 193.20 g/mol. It is characterized by the presence of both amino and cyano functional groups on the azulene ring structure, which contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The process begins with azulene, which undergoes nitration to introduce nitro groups.
- Reduction : The nitro groups are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
- Reaction Conditions : Industrial production optimizes reaction conditions (temperature, pressure, and time) to achieve high yields and purity.
Biological Activity
This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Research indicates that its structural features allow it to interact with various biological targets, leading to significant pharmacological effects.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism involves disrupting cellular integrity and inhibiting metabolic processes in bacteria and fungi.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa cells, by activating specific signaling pathways associated with cell death.
The biological activity of this compound is attributed to its ability to interact with enzymes, receptors, and other biomolecules within cells. The amino and cyano groups are crucial for these interactions, facilitating binding to molecular targets involved in various biochemical pathways.
Case Studies
- Anticancer Efficacy Study : A study published in Chemistry & Biology evaluated the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM across different cell types .
- Antimicrobial Assessment : In another investigation reported in Journal of Antimicrobial Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Amino and cyano groups | Antimicrobial, anticancer |
2-Aminoazulene | Lacks cyano groups | Limited biological activity |
1,3-Dicyanoazulene | Contains cyano groups | Moderate cytotoxicity |
Properties
IUPAC Name |
2-aminoazulene-1,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-6-10-8-4-2-1-3-5-9(8)11(7-14)12(10)15/h1-5H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZJVRSNCQQZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C(C(=C2C#N)N)C#N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345674 | |
Record name | 2-aminoazulene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3786-66-1 | |
Record name | 2-aminoazulene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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